molecular formula C18H30N2O2 B6758591 N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide

N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B6758591
M. Wt: 306.4 g/mol
InChI Key: UXDDUNAPAZKTFT-UHFFFAOYSA-N
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Description

N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-18(2,17(22)19-11-12-7-3-4-8-12)20-16(21)15-13-9-5-6-10-14(13)15/h12-15H,3-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDUNAPAZKTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCC1)NC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide typically involves a multi-step process. One common method includes the cyclopropanation of olefins with carbenes generated from diazo compounds under visible light irradiation . This method is advantageous as it does not require exogenous catalysts or additives, making it more environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo derivatives and olefins. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Often performed using radical initiators under mild conditions.

    Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions include various functionalized bicyclic compounds, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]bicyclo[410]heptane-7-carboxamide is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties

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